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Introduction to Buparlisib and RECIST Response
Assessment

Buparlisib (BKM120) is an orally bioavailable, potent pan-class I PI3K inhibitor that targets all four
isoforms of the PI3K p110 catalytic subunit (p110q, -3, -6 and -y) in an ATP-competitive manner [1] [2]. By
inhibiting the PI3K/AKT/mTOR signaling pathway—a critical regulator of cell growth, survival,
proliferation, and metabolism—buparlisib demonstrates particular promise in cancers with PI3K pathway
alterations [1] [3]. The Response Evaluation Criteria in Solid Tumors (RECIST) 1.1 provides the
standardized methodology for assessing tumor response to buparlisib in clinical trials, establishing objective

endpoints for determining treatment efficacy and guiding therapeutic decisions [4] [5].

The development of RECIST criteria traces back to 1976 when Moertel and Hanley established that a 50%
reduction in the product of perpendicular diameters was the only reliable criterion for tumor response, given
measurement errors of 7-8% [6]. This evolved through World Health Organization (WHO) criteria in 1981
before the unidimensional RECIST approach was introduced in 2000 and updated to version 1.1 in 2009 [6]
[5]. For molecularly targeted agents like buparlisib, RECIST 1.1 provides essential standardization across
multicenter trials, though researchers should be aware that specialized modifications (e.g., irRECIST,

PERCIST) exist for specific therapeutic modalities and imaging technologies [7].
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RECIST 1.1 Fundamentals and Key Concepts

Core Principles of Tumor Response Assessment

RECIST 1.1 establishes a standardized framework for evaluating tumor response to anticancer therapies
based on reproducible measurement of tumor burden [4] [5]. The criteria categorize treatment response into
four distinct classifications: Complete Response (CR) indicates disappearance of all target lesions; Partial
Response (PR) requires at least a 30% decrease in the sum of longest diameters (SLD) of target lesions;
Stable Disease (SD) falls between PR and Progressive Disease; and Progressive Disease (PD) requires at
least a 20% increase in SLD (with an absolute increase of >5 mm) and/or appearance of new malignant
lesions [4] [5]. A key innovation in RECIST 1.1 was the reduction in the number of target lesions assessed—
from 10 to 5 total (maximum 2 per organ)—based on analysis of clinical trial databases demonstrating this

maintained accuracy while improving efficiency [5].

Critical Measurement Standards and Definitions

e Baseline Imaging Requirements: CT scans with slice thickness <5 mm and intravenous contrast are
mandatory for optimal lesion characterization and measurement, performed within 4 weeks before

treatment initiation [4]

e Measurable Lesions: Must have a longest diameter 210 mm for non-nodal lesions (=15 mm short

axis for lymph nodes) on baseline imaging [4] [5]

o Target Lesions Selection: Choose up to 5 total (maximum 2 per organ) representative lesions that are

measurable and suitable for accurate repeated measurements [4]

e Non-Target Lesions: All other lesions including truly non-measurable disease (e.g., ascites,
leptomeningeal disease) and lesions below size thresholds; these are assessed qualitatively rather than

quantitatively [4]

Table 1: RECIST 1.1 Response Categories and Definitions

© 2026 Smolecule. All rights reserved. 2/12 Tech Support


https://radiologyassistant.nl/more/recist-1-1/recist-1-1-1
https://pubmed.ncbi.nlm.nih.gov/19097774/
https://radiologyassistant.nl/more/recist-1-1/recist-1-1-1
https://pubmed.ncbi.nlm.nih.gov/19097774/
https://pubmed.ncbi.nlm.nih.gov/19097774/
https://radiologyassistant.nl/more/recist-1-1/recist-1-1-1
https://radiologyassistant.nl/more/recist-1-1/recist-1-1-1
https://pubmed.ncbi.nlm.nih.gov/19097774/
https://radiologyassistant.nl/more/recist-1-1/recist-1-1-1
https://radiologyassistant.nl/more/recist-1-1/recist-1-1-1
https://www.smolecule.com/products/s548230?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Response . :
Definition Measurement Requirements
Category
Complete Disappearance of all target and non-target lesions  All lymph nodes must
Response (CR) decrease to <10 mm short axis
Partial >30% decrease in SLD of target lesions Compared to baseline SLD,
Response (PR) with no PD in non-target
lesions or new lesions
Stable Disease  Neither sufficient shrinkage for PR nor sufficient Changes fall between PR and
(SD) increase for PD PD thresholds
Progressive >20% increase in SLD (with =5 mm absolute Compared to nadir (smallest
Disease (PD) increase) AND/OR unequivocal progression of SLD recorded during
non-target lesions AND/OR appearance of new treatment)
lesions

Buparlisib Clinical Trial Experience and Response Data

Efficacy Across Tumor Types

Buparlisib has been investigated across multiple cancer types, with varying response rates observed
depending on tumor histology, biomarker status, and combination partners. In triple-negative breast cancer
(TNBC), a phase 2 study of buparlisib monotherapy demonstrated a clinical benefit rate of 12% (6 of 50
patients achieving stable disease >4 months), with median progression-free survival (PFS) of 1.8 months and
overall survival (OS) of 11.2 months [8]. Notably, no confirmed objective responses (PR or CR) were
observed in this TNBC cohort, suggesting that PI3K inhibition alone may be insufficient for most TNBC
patients [8]. In contrast, combination approaches have shown enhanced efficacy, particularly in squamous
cell carcinoma of head and neck (SCCHN), where buparlisib plus cetuximab achieved a disease control

rate of 91% and response rate of 18% in patients progressing on buparlisib monotherapy [9].

The PI3K pathway alteration status does not consistently predict response to buparlisib across studies. In

estrogen receptor-positive (ER+) breast cancer, a phase 1 trial of buparlisib plus fulvestrant demonstrated a
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clinical benefit rate of 58.6%, with response not clearly associated with PIK3CA mutation status [10].
However, patients with loss of PTEN, progesterone receptor (PgR) expression, or TP53 mutations typically
had poorer outcomes, suggesting these molecular features may indicate resistance mechanisms [10]. These
findings highlight the importance of proper response assessment using RECIST 1.1 to accurately identify

patient subgroups that may benefit from buparlisib-containing regimens.

Table 2: Selected Clinical Trial Results of Buparlisib Across Cancer Types

Clinical

. . Response Median

Cancer Type Regimen Benefit Study Phase
Rate PFS
Rate

Triple-negative Buparlisib 12% 0% 1.8 Phase 2
Breast Cancer [8] monotherapy months
ER+ Breast Buparlisib + 58.6% Not Not Phase 1
Cancer [10] fulvestrant specified specified
Head and Neck Buparlisib 49% 3% 63 days Phase 2
SCC [9] monotherapy
Head and Neck Buparlisib + 91% 18% 111 days Phase 2 (post-
SCC [9] cetuximab progression)

Response Assessment Challenges with Buparlisib

Several unique challenges emerge when applying RECIST 1.1 to buparlisib-treated patients. The tumor
fragmentation phenomenon, where lesions break into smaller fragments during treatment, requires
measurement of the sum of longest diameters of all fragments rather than the original lesion [4]. For lesions
that become too small to measure (faintly visible but not amenable to exact measurement), a default value
of 5 mm should be assigned to prevent false progression calls [4]. Additionally, the development of
cavitating lesions during treatment necessitates continued measurement of the longest diameter of the cavity
wall, though radiologists may note when tumor volume decrease appears more substantial than diameter

reduction [4].

© 2026 Smolecule. All rights reserved. 4/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4818722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4818722/
https://www.smolecule.com/products/s548230?utm_src=pdf-body
https://www.smolecule.com/products/s548230?utm_src=pdf-body
https://breast-cancer-research.biomedcentral.com/articles/10.1186/s13058-020-01354-y
https://pmc.ncbi.nlm.nih.gov/articles/PMC4818722/
https://www.nature.com/articles/s41416-020-01074-2
https://www.nature.com/articles/s41416-020-01074-2
https://www.smolecule.com/products/s548230?utm_src=pdf-body
https://www.smolecule.com/products/s548230?utm_src=pdf-body
https://radiologyassistant.nl/more/recist-1-1/recist-1-1-1
https://radiologyassistant.nl/more/recist-1-1/recist-1-1-1
https://radiologyassistant.nl/more/recist-1-1/recist-1-1-1
https://www.smolecule.com/products/s548230?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

The timing of response assessment is critical for accurate characterization of buparlisib activity. Unlike
cytotoxic chemotherapy where early response is common, targeted agents may produce initial stable disease
followed by delayed regression. Furthermore, certain pseudoprogression patterns must be recognized; for
instance, new sclerotic bone lesions during treatment may represent osteoblastic reaction to therapy rather
than true disease progression [4]. These nuances underscore the importance of rigorous training for clinical
trial radiologists and adherence to RECIST 1.1 standards to ensure consistent response classification across

study sites.

Detailed RECIST 1.1 Implementation Protocol for
Buparlisib Trials

Baseline Assessment and Lesion Selection

» Patient Eligibility: Confirm measurable disease per RECIST 1.1 with at least one lesion >10 mm in

longest diameter (=15 mm for lymph node short axis) using CT with <5 mm slice thickness [4] [5]

o Target Lesion Identification: Select up to 5 total target lesions maximum (with no more than 2 per
organ) that are representative of all involved organs and preferably largest in size, while being suitable

for reproducible repeated measurements [4] [5]

e Non-Target Lesion Documentation: Identify and document all other sites of disease, including truly
non-measurable lesions (e.g., leptomeningeal disease, ascites, inflammatory breast disease) and lesions

below size thresholds; these will be assessed qualitatively throughout the study [4]

e Baseline Sum of Longest Diameters (SLD): Calculate and record the baseline SLD by summing the
longest diameters of all target lesions; for lymph nodes, use short axis measurements; this baseline

SLD serves as the reference for all subsequent response determinations [4]

Follow-up Assessment and Response Determination

e Imaging Schedule: Perform tumor assessments every 6-8 weeks during buparlisib treatment, using

the same imaging modalities and technical parameters as baseline [4] [8]
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e SLD Calculation and Comparison: At each assessment, calculate the current SLD and compare it to
both the baseline SLD and the nadir SLD (smallest SLD recorded during treatment) to determine the

degree of change [4]

e Progressive Disease Determination: Classify as PD when any of the following occur: (1) >20%
increase in SLD compared to nadir with an absolute increase of >5 mm; (2) unequivocal progression of

non-target lesions; (3) appearance of new malignant lesions [4] [5]

e Confirmation of Response: For trials with response primary endpoint, confirm CR and PR on
subsequent imaging >4 weeks after initial documentation; confirmation no longer required for

randomized studies where control arm provides context [5]

The following diagram illustrates the complete RECIST 1.1 assessment workflow for buparlisib clinical

trials:
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Diagram 1: RECIST 1.1 Response Assessment Workflow for Buparlisib Trials

Special Considerations and Lesion-Specific
Measurement Guidelines

Lymph Node Assessment and Pathological Measurements

Lymph nodes represent a particularly challenging component of RECIST 1.1 assessment in buparlisib trials.
Pathological lymph nodes are defined as those with shert axis >15 mm at baseline and are considered

measurable as target lesions [4] [5]. During treatment, when lymph nodes decrease to <10 mm short axis,
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they are considered normal; however, their actual measurements must still be included in the SLD
calculation [4]. This requirement prevents false classification of progression when lymph nodes regrow from
a normalized state. For example, a lymph node that shrinks from 15 mm to 8 mm would be recorded as 8
mm in the SLD; if it subsequently increased to 12 mm, this would represent a 4 mm increase contributing to

the total SLD calculation for progression determination [4].

Complex Lesion Types and Measurement Approaches

¢ Bone Lesions: Lytic or mixed lytic-blastic bone lesions with soft tissue components >10 mm can be
considered target lesions; however, purely blastic lesions are non-measurable and should be followed

as non-target lesions only [4]

e Cystic Lesions: Simple cysts should not be regarded as malignant lesions or target lesions; for
suspected cystic metastases, the solid component should be measured if present, though preference

should be given to solid metastases when available [4]

e Previously Irradiated Lesions: Lesions located in previously irradiated areas are generally considered
non-measurable and should not be selected as target lesions unless clear progression has been

demonstrated post-radiation [4]

e Cavitating Lesions: During buparlisib treatment, tumors may develop cavitation; despite volume
reduction, continue to measure the longest diameter of the cavity wall, though notations regarding

actual tumor volume decrease may be added to the report [4]

The PI3K/AKT/mTOR pathway targeted by buparlisib and key response assessment nodes can be

visualized as follows:
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Diagram 2: PI3BK/AKT/mTOR Pathway Targeted by Buparlisib
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The application of RECIST 1.1 criteria in buparlisib clinical trials requires rigorous attention to
measurement standards, lesion selection, and response classification. As a pan-class I PI3K inhibitor,
buparlisib demonstrates variable activity across cancer types, with generally modest single-agent efficacy
but enhanced activity in rational combinations, particularly in SCCHN with cetuximab [9] [3]. The
standardized RECIST 1.1 methodology enables objective comparison across studies and identification of

patient populations most likely to benefit from buparlisib-containing regimens.

Future directions in buparlisib development should incorporate functional imaging assessments and
volumetric analysis where appropriate, particularly as these technologies become more standardized.
Additionally, correlation of RECIST 1.1 response data with molecular biomarkers (PIK3CA mutations,
PTEN loss, etc.) may help identify predictive biomarkers for patient selection. The ongoing evolution of
response assessment criteria, including artificial intelligence-assisted approaches, promises further

refinement in evaluating novel targeted agents like buparlisib in the future [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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